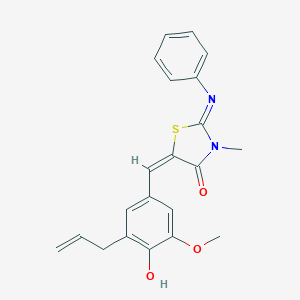![molecular formula C22H24Cl2N2O3S B298663 N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B298663.png)
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X exerts its effects by binding to specific enzymes and ion channels in cells. In cancer cells, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X binds to the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. By inhibiting this enzyme, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X prevents the synthesis of nucleic acids, thereby inhibiting cell proliferation. In neurons, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X binds to specific ion channels, such as the voltage-gated sodium channel, and modulates their activity, thereby affecting neuronal excitability. In cardiovascular cells, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been shown to activate potassium channels, which leads to vasodilation.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. In cancer cells, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X inhibits cell proliferation and induces cell death. In neurons, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X modulates neuronal excitability and can affect synaptic transmission. In cardiovascular cells, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X induces vasodilation and can lower blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X has several advantages for use in lab experiments, including its high potency and specificity for its target enzymes and ion channels. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and handling.
Zukünftige Richtungen
There are several potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X. One area of interest is the development of more potent and selective analogs of N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X for use in scientific research and potential therapeutic applications. Another area of interest is the study of the long-term effects of N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X on cells and organisms, including potential side effects and toxicity. Finally, there is potential for the use of N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X in combination with other drugs or therapies to enhance their efficacy or reduce their side effects.
Synthesemethoden
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X is synthesized through a multistep process involving the reaction of several chemical compounds. The first step involves the reaction of bicyclo[2.2.1]hept-2-ene with chlorosulfonic acid to form the corresponding sulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with 3,5-dichloroaniline to form the sulfonyl amide intermediate. Finally, the sulfonyl amide intermediate is reacted with 2-bromoacetic acid to form N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X.
Wissenschaftliche Forschungsanwendungen
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neuroscience, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been studied for its potential use as a tool to study the function of ion channels in neurons. In cardiovascular research, N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been shown to have vasodilatory effects, which could potentially be used to treat hypertension.
Eigenschaften
Produktname |
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide |
|---|---|
Molekularformel |
C22H24Cl2N2O3S |
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
N-(3-bicyclo[2.2.1]heptanyl)-2-(3,5-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C22H24Cl2N2O3S/c1-14-2-6-20(7-3-14)30(28,29)26(19-11-17(23)10-18(24)12-19)13-22(27)25-21-9-15-4-5-16(21)8-15/h2-3,6-7,10-12,15-16,21H,4-5,8-9,13H2,1H3,(H,25,27) |
InChI-Schlüssel |
INLIENHOSRELNG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC(=CC(=C4)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC(=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B298583.png)
![(2-Bromo-4-{[3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298585.png)
![Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B298586.png)
![(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298587.png)

![5-[(5-Chloro-2-thienyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B298591.png)
![2-[3-(dimethylamino)phenoxy]-N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B298592.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B298595.png)
![(5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298597.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298598.png)
![(5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298601.png)
![4-(Methoxymethyl)-6-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]nicotinonitrile](/img/structure/B298603.png)